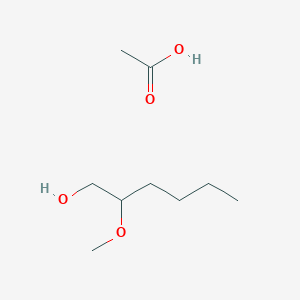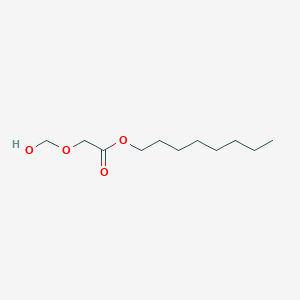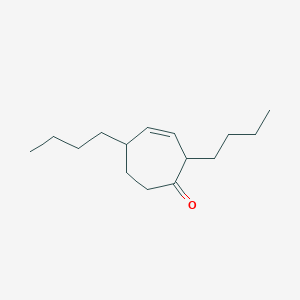
2,5-Dibutylcyclohept-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibutylcyclohept-3-en-1-one is an organic compound characterized by a seven-membered ring with two butyl groups attached at the 2nd and 5th positions and a double bond at the 3rd position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutylcyclohept-3-en-1-one can be achieved through various organic reactions One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the cyclization and alkylation steps, ensuring efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibutylcyclohept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The double bond in the cycloheptene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated cycloheptane derivatives
Substitution: Halogenated cycloheptenes
Aplicaciones Científicas De Investigación
2,5-Dibutylcyclohept-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cycloalkene reactivity and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,5-Dibutylcyclohept-3-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the cycloheptene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in specific physiological effects.
Comparación Con Compuestos Similares
Cycloheptene: A simpler analog with a seven-membered ring and a single double bond.
2,5-Dimethylcyclohept-3-en-1-one: A structurally similar compound with methyl groups instead of butyl groups.
2,5-Diphenylcyclohept-3-en-1-one: A compound with phenyl groups, offering different chemical properties.
Uniqueness: 2,5-Dibutylcyclohept-3-en-1-one is unique due to the presence of butyl groups, which influence its chemical reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and interactions with other molecules, distinguishing it from its simpler analogs.
Propiedades
Número CAS |
87598-41-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2,5-dibutylcyclohept-3-en-1-one |
InChI |
InChI=1S/C15H26O/c1-3-5-7-13-9-11-14(8-6-4-2)15(16)12-10-13/h9,11,13-14H,3-8,10,12H2,1-2H3 |
Clave InChI |
STVMPDBCMMYIHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(=O)C(C=C1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
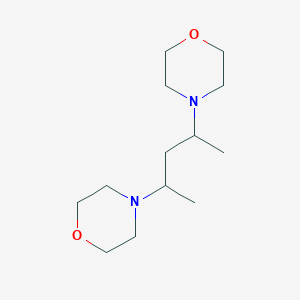
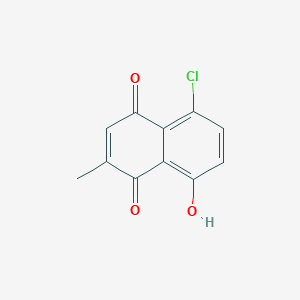

phosphanium chloride](/img/structure/B14386993.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

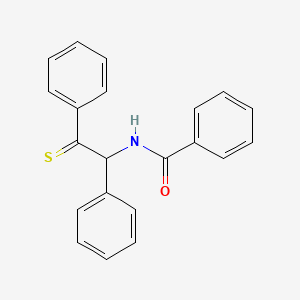
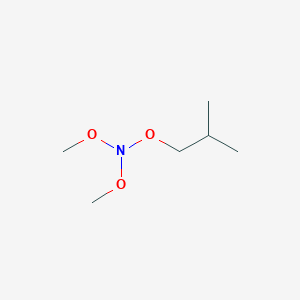
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
